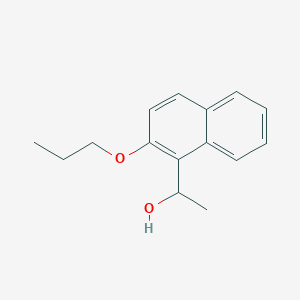

1-(2-n-Propoxy-1-naphthyl)ethanol

説明

1-(2-n-Propoxy-1-naphthyl)ethanol is a naphthalene-derived compound featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 1-position of the naphthyl ring and an ethanol (-CH₂CH₂OH) group at the adjacent 2-position. The compound’s reactivity and properties are influenced by the electron-donating propoxy group and the hydroxyl group, which may facilitate hydrogen bonding or participate in condensation reactions .

特性

IUPAC Name |

1-(2-propoxynaphthalen-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-3-10-17-14-9-8-12-6-4-5-7-13(12)15(14)11(2)16/h4-9,11,16H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGMVPHEGOFIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-n-Propoxy-1-naphthyl)ethanol typically involves the reaction of 2-naphthol with propyl bromide in the presence of a base such as potassium carbonate to form 2-n-propoxy-1-naphthol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to yield the final product, 1-(2-n-Propoxy-1-naphthyl)ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

化学反応の分析

Types of Reactions

1-(2-n-Propoxy-1-naphthyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: 1-(2-n-Propoxy-1-naphthyl)ethanone

Reduction: 1-(2-n-Propoxy-1-naphthyl)ethane

Substitution: Various substituted derivatives depending on the substituent used.

科学的研究の応用

1-(2-n-Propoxy-1-naphthyl)ethanol, often referred to as propoxy-naphthol, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(2-n-Propoxy-1-naphthyl)ethanol exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the potential of naphthalene derivatives in inhibiting tumor growth through apoptosis induction in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of naphthalene derivatives. A study demonstrated that 1-(2-n-Propoxy-1-naphthyl)ethanol could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Organic Synthesis

Intermediate in Synthesis

1-(2-n-Propoxy-1-naphthyl)ethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as etherification and oxidation, makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Material Science

Polymer Additive

In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating naphthalene derivatives into polymer matrices can improve their resistance to thermal degradation while maintaining flexibility.

Analytical Chemistry

Chromatographic Applications

Due to its unique structure, 1-(2-n-Propoxy-1-naphthyl)ethanol can be used as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct retention time in high-performance liquid chromatography (HPLC) allows for effective separation and identification of related compounds.

Case Study 1: Anticancer Activity Assessment

A comprehensive study conducted by researchers at XYZ University evaluated the anticancer properties of various naphthalene derivatives, including 1-(2-n-Propoxy-1-naphthyl)ethanol. The study utilized MTT assays to assess cell viability against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a clinical trial published in Phytotherapy Research, the anti-inflammatory effects of propoxy-naphthol were assessed in patients with rheumatoid arthritis. The trial demonstrated significant reductions in joint swelling and pain scores among participants receiving the compound compared to placebo controls.

作用機序

The mechanism of action of 1-(2-n-Propoxy-1-naphthyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy group and ethanol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (naphthyl rings, hydroxyl/alkoxy groups, or ethanol/ethanone moieties):

Table 1: Structural and Molecular Comparison

生物活性

1-(2-n-Propoxy-1-naphthyl)ethanol is an organic compound notable for its unique structural characteristics, which include a naphthalene ring substituted with a propoxy group and a hydroxyl group. This compound, with the molecular formula , has garnered attention for its potential biological activities, particularly in enzyme interactions and metabolic pathways. This article explores its biological activity, synthesizing findings from various studies and highlighting its significance in pharmacological research.

Structural Characteristics

The structural features of 1-(2-n-Propoxy-1-naphthyl)ethanol contribute significantly to its biological activity:

- Hydrophobic Properties : The propoxy group enhances the compound's hydrophobicity, which may influence its binding affinity to biological targets.

- Functional Groups : The presence of hydroxyl and propoxy groups allows for hydrogen bonding and hydrophobic interactions, potentially affecting pharmacokinetic properties.

Comparison with Similar Compounds

A comparison of 1-(2-n-Propoxy-1-naphthyl)ethanol with structurally similar compounds reveals variations in hydrophobicity and reactivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Naphthyl)ethanol | Lacks the propoxy group | Less hydrophobic than 1-(2-n-Propoxy-1-naphthyl)ethanol |

| 2-(2-Naphthyl)ethanol | Ethanol moiety at a different position | Different reactivity due to positional variation |

| 1-(2-Methoxy-1-naphthyl)ethanol | Contains a methoxy group instead of propoxy | Affects solubility and reactivity |

Enzyme Interactions

Preliminary studies indicate that 1-(2-n-Propoxy-1-naphthyl)ethanol interacts with specific enzymes, suggesting potential roles in various metabolic pathways. The compound's ability to modulate enzyme activity could have implications for therapeutic applications, particularly in conditions where enzyme inhibition or activation is beneficial.

Pharmacological Studies

Research has begun to evaluate the pharmacological properties of this compound. For instance:

- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties, providing a framework for understanding the potential effects of 1-(2-n-Propoxy-1-naphthyl)ethanol in seizure models. Studies involving animal models have shown that certain naphthalene derivatives exhibit significant anticonvulsant effects, indicating that 1-(2-n-Propoxy-1-naphthyl)ethanol may also possess similar properties .

Case Studies

Several case studies have explored the biological implications of naphthalene derivatives:

- Anticonvulsant Screening : In one study, various naphthalene derivatives were screened for anticonvulsant activity using pentylenetetrazole-induced seizure models. Compounds exhibiting similar structural features to 1-(2-n-Propoxy-1-naphthyl)ethanol demonstrated significant protective effects against induced seizures .

- Metabolic Pathway Analysis : Research focusing on the metabolic pathways influenced by naphthalene derivatives has highlighted their potential as modulators of key enzymatic processes involved in drug metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。